6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of acetone and Jones reagent at low temperatures . Another approach involves a three-component reaction catalyzed by lipase in ionic liquids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Jones reagent is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the chromene ring .
Scientific Research Applications
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
- 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
- 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Oxo-2H-chromene-6-carboxylic acid
Uniqueness: 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6,7-dimethyl-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXTZTPZRBJVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424668 |
Source
|
Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162210-24-4 |
Source
|
Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.